molecular formula C18H10BrNO3 B3541253 6-bromo-2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-bromo-2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B3541253
M. Wt: 368.2 g/mol
InChI Key: UPSHJLANDAAULY-UHFFFAOYSA-N
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Description

The compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It has a bromine atom and a hydroxyphenyl group attached to the isoquinoline ring, which could significantly affect its chemical properties and biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoquinoline ring, followed by the introduction of the bromine and hydroxyphenyl groups. Isoquinolines can be synthesized through several methods, including the Pomeranz-Fritsch reaction, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an isoquinoline ring, a bromine atom, and a hydroxyphenyl group. The positions of these groups on the ring could significantly affect the compound’s properties and reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present in its structure. The bromine atom could potentially undergo substitution reactions, while the hydroxyphenyl group could participate in a variety of reactions, including oxidation and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom could increase the compound’s molecular weight and potentially its boiling and melting points .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system in which it is acting. For example, if this compound has biological activity, it could interact with proteins or other biomolecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose inhalation risks. Additionally, the bromine atom could make the compound potentially hazardous .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studying its reactivity, investigating its potential biological activity, and developing methods to synthesize it more efficiently .

Properties

IUPAC Name

6-bromo-2-(3-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrNO3/c19-15-8-7-14-16-12(15)5-2-6-13(16)17(22)20(18(14)23)10-3-1-4-11(21)9-10/h1-9,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSHJLANDAAULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-bromo-2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Reactant of Route 6
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